(3-Methyl-1,2-dioxolan-3-yl)methanol
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Overview
Description
(3-Methyl-1,2-dioxolan-3-yl)methanol is an organic compound with the molecular formula C6H12O3 It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methyl-1,2-dioxolan-3-yl)methanol can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the use of trifluoroperacetic acid (TFPAA) prepared by the hydrogen peroxide-urea method can yield a completely anhydrous peracid, which is essential to avoid unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and stability for commercial use.
Chemical Reactions Analysis
Types of Reactions: (3-Methyl-1,2-dioxolan-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketals, while reduction can produce alcohols.
Scientific Research Applications
(3-Methyl-1,2-dioxolan-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a solvent and a co-monomer in polyacetals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2-dioxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as muscarinic acetylcholine receptor agonists, influencing neurotransmission in the nervous system . The compound’s ability to form stable complexes with other molecules also underlies its utility in various chemical reactions.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the methyl group at the 3-position.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another similar compound with two methyl groups at the 2-position.
Uniqueness: (3-Methyl-1,2-dioxolan-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolanes. Its ability to act as a protecting group and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
60653-77-2 |
---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(3-methyldioxolan-3-yl)methanol |
InChI |
InChI=1S/C5H10O3/c1-5(4-6)2-3-7-8-5/h6H,2-4H2,1H3 |
InChI Key |
KNSZQNQNYQCKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOO1)CO |
Origin of Product |
United States |
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